molecular formula C16H9Cl B1222765 1-Chloropyrene CAS No. 34244-14-9

1-Chloropyrene

Cat. No.: B1222765
CAS No.: 34244-14-9
M. Wt: 236.69 g/mol
InChI Key: WNYHOOQHJMHHQW-UHFFFAOYSA-N
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Description

1-Chloropyrene is a chlorinated derivative of pyrene, a polycyclic aromatic hydrocarbon. Its molecular formula is C16H9Cl , and it has a molecular weight of 236.696 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloropyrene can be synthesized through the chlorination of pyrene. One common method involves the reaction of pyrene with cupric chloride in the presence of a solvent such as carbon tetrachloride. The reaction is typically carried out under reflux conditions for an extended period, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is often purified using chromatographic techniques to isolate this compound from other by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Chloropyrene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form pyrene or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed:

Scientific Research Applications

1-Chloropyrene is used in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of other chlorinated polycyclic aromatic hydrocarbons and as a model compound for studying the reactivity of chlorinated aromatics.

    Biology: It is used in studies related to the environmental impact of chlorinated polycyclic aromatic hydrocarbons and their biological effects.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and understanding its toxicological properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloropyrene involves its interaction with various molecular targets and pathways. The chlorine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. Additionally, the compound can undergo metabolic activation in biological systems, forming reactive intermediates that can interact with cellular macromolecules .

Comparison with Similar Compounds

    1-Bromopyrene: Similar to 1-Chloropyrene but with a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction rates and conditions.

    1-Iodopyrene: Contains an iodine atom and shows different reactivity due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond.

    2-Chloropyrene: A positional isomer of this compound with the chlorine atom at the 2-position. .

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of the chlorine atom at the 1-position makes it a valuable compound for studying the effects of chlorination on the reactivity and properties of polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

1-chloropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYHOOQHJMHHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187817
Record name 1-Chloropyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34244-14-9
Record name 1-Chloropyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34244-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Chloropyrene
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Record name 34244-14-9
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Record name 1-Chloropyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLOROPYRENE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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